Ipomoeamarone

描述

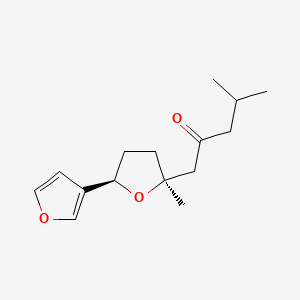

Ipomoeamarone is a furanoterpenoid compound primarily found in sweet potatoes (Ipomoea batatas). It is a phytoalexin, a type of antimicrobial and often antioxidative substance synthesized by plants in response to pathogen attack. This compound has been linked to various toxic effects, including hepatotoxicity and lung edema in cattle, and is considered a significant factor in the spoilage of sweet potatoes .

准备方法

Synthetic Routes and Reaction Conditions: Ipomoeamarone can be synthesized through a series of organic reactions. The synthesis typically involves the formation of the furan ring and subsequent functionalization to introduce the necessary substituents. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by oxidation and other functional group transformations .

Industrial Production Methods: Industrial production of this compound is less common due to its toxic nature. it can be extracted from infected sweet potatoes using organic solvents. The extraction process involves homogenizing the plant material, followed by solvent extraction and purification using chromatographic techniques .

Types of Reactions:

Reduction: It can be reduced to form less oxidized derivatives, although specific conditions and reagents for these reactions are less documented.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate is commonly used for the oxidation of this compound.

Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride, although specific studies on this compound are limited.

Major Products Formed:

Ceratonic Acid: Formed through oxidation.

Ipomic Lactone: Another oxidation product.

科学研究应用

Introduction to Ipomoeamarone

This compound is a furanoterpenoid compound primarily found in sweet potatoes (Ipomoea batatas). It has gained attention due to its toxicological implications and potential applications in agriculture and pharmacology. This article explores the various applications of this compound, focusing on its scientific research applications, including its role in animal health, potential therapeutic properties, and analytical methodologies for its detection.

Accumulation in Sweet Potatoes

Research indicates that this compound accumulates in the healthy parts of sweet potato roots infected by the fungus Rhizopus stolonifer. This accumulation raises concerns regarding its toxicity to livestock, particularly cattle, which can suffer from lung edema and other health issues upon consuming contaminated feed. Studies have shown that this compound concentrations can reach toxic levels even in visually healthy storage roots, necessitating careful monitoring of sweet potato crops for fungal infections and subsequent furanoterpenoid accumulation .

Impacts on Livestock

The toxic effects of this compound extend beyond agricultural concerns; they pose significant risks to animal health. The compound's association with severe respiratory conditions in cattle highlights the need for further research into its metabolic pathways and the development of strategies to mitigate its accumulation in food sources .

Antimicrobial Properties

Recent studies have indicated that compounds derived from sweet potatoes, including this compound, exhibit antimicrobial properties. This suggests potential applications in developing natural preservatives or therapeutic agents against microbial infections. The bioactive nature of these compounds makes them candidates for further exploration in pharmacological contexts .

Potential Therapeutic Uses

This compound's potential therapeutic benefits are being investigated, particularly concerning its anti-inflammatory and analgesic properties. The broader category of compounds found within the Ipomoea genus has been linked to various health benefits, including anti-cancer and anti-diabetic effects. This positions this compound as a candidate for further research aimed at isolating and characterizing its active constituents for medicinal use .

Chromatographic Methods

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) have been employed to quantify this compound levels in sweet potato samples. These methods allow for precise detection and quantification, facilitating studies on its accumulation patterns and toxicological assessments. For instance, researchers have utilized LC-QToF-MS (Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry) to establish calibration curves for accurate measurement of this compound concentrations .

Spectroscopic Analysis

Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), have confirmed the presence of this compound and its precursor, dehydroipomeamarone, in infected sweet potato tissues. These analyses provide critical insights into the structural characteristics of the compounds, aiding in their identification and potential application development .

Case Study 1: Toxicity Assessment in Livestock

A study conducted on sweet potatoes infected with Rhizopus stolonifer revealed significant levels of this compound in healthy-looking roots. The research highlighted the need for rigorous testing protocols to prevent livestock exposure to this toxic compound during feed preparation .

Case Study 2: Pharmacological Exploration

Another investigation assessed the pharmacological activities of various Ipomoea species, emphasizing the therapeutic potential of compounds like this compound. The study concluded that further isolation and characterization could lead to new treatments for inflammatory diseases and infections .

作用机制

Ipomoeamarone exerts its effects primarily through its interaction with cellular membranes and enzymes. It disrupts membrane integrity, leading to cell lysis and death. Additionally, it can inhibit various enzymes involved in metabolic pathways, contributing to its toxic effects. The exact molecular targets and pathways are still under investigation, but its role in inducing oxidative stress is well-documented .

相似化合物的比较

Dehydroipomeamarone: A precursor to ipomoeamarone with similar toxic properties.

4-Ipomeanol: Another furanoterpenoid with hepatotoxic effects.

1,4-Ipomeadiol: A related compound with similar biosynthetic pathways.

Uniqueness: this compound is unique due to its specific structure and the combination of its furan ring and functional groups, which contribute to its distinct reactivity and toxicological profile. Its role as a phytoalexin in sweet potatoes also sets it apart from other similar compounds .

属性

IUPAC Name |

1-[5-(furan-3-yl)-2-methyloxolan-2-yl]-4-methylpentan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-11(2)8-13(16)9-15(3)6-4-14(18-15)12-5-7-17-10-12/h5,7,10-11,14H,4,6,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOFDWNOSFDVCDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)CC1(CCC(O1)C2=COC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90911590 | |

| Record name | 1-[5-(Furan-3-yl)-2-methyloxolan-2-yl]-4-methylpentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90911590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

494-23-5, 20007-82-3, 11033-12-8 | |

| Record name | (+)-Ipomeamarone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000494235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ipomeamarone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020007823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BOHLMANN 176 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=317536 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ipomeamarone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=256944 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-[5-(Furan-3-yl)-2-methyloxolan-2-yl]-4-methylpentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90911590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。